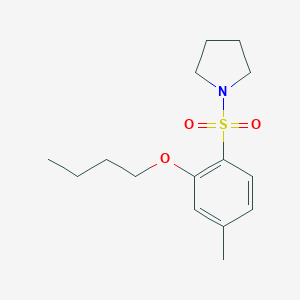
4-bromo-3-(pentyloxy)-N-(3-pyridinylmethyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-bromo-3-(pentyloxy)-N-(3-pyridinylmethyl)benzenesulfonamide, also known as BPPB, is a chemical compound that has been widely studied for its potential applications in scientific research. BPPB belongs to the class of sulfonamide compounds, which are known to have a wide range of biological activities.
科学的研究の応用
4-bromo-3-(pentyloxy)-N-(3-pyridinylmethyl)benzenesulfonamide has been studied for its potential applications in several areas of scientific research, including neuroscience, cancer biology, and drug discovery. In neuroscience, 4-bromo-3-(pentyloxy)-N-(3-pyridinylmethyl)benzenesulfonamide has been shown to inhibit the activity of the enzyme carbonic anhydrase, which is involved in the regulation of pH in the brain. This inhibition has been shown to have potential therapeutic effects in the treatment of epilepsy, migraine, and other neurological disorders.
In cancer biology, 4-bromo-3-(pentyloxy)-N-(3-pyridinylmethyl)benzenesulfonamide has been shown to inhibit the growth and proliferation of several cancer cell lines, including breast cancer, lung cancer, and leukemia. This inhibition is thought to be due to the ability of 4-bromo-3-(pentyloxy)-N-(3-pyridinylmethyl)benzenesulfonamide to interfere with the function of the enzyme carbonic anhydrase, which is involved in the regulation of pH in cancer cells.
作用機序
The mechanism of action of 4-bromo-3-(pentyloxy)-N-(3-pyridinylmethyl)benzenesulfonamide is thought to be related to its ability to inhibit the activity of the enzyme carbonic anhydrase. This enzyme is involved in the regulation of pH in cells, and its inhibition can lead to changes in pH that can affect cellular processes such as proliferation, apoptosis, and migration. 4-bromo-3-(pentyloxy)-N-(3-pyridinylmethyl)benzenesulfonamide has been shown to be a potent inhibitor of carbonic anhydrase, and its inhibition of this enzyme is thought to underlie many of its biological effects.
Biochemical and Physiological Effects
4-bromo-3-(pentyloxy)-N-(3-pyridinylmethyl)benzenesulfonamide has been shown to have several biochemical and physiological effects, including inhibition of carbonic anhydrase activity, changes in pH, and inhibition of cancer cell proliferation. In addition, 4-bromo-3-(pentyloxy)-N-(3-pyridinylmethyl)benzenesulfonamide has been shown to have potential therapeutic effects in the treatment of neurological disorders such as epilepsy and migraine.
実験室実験の利点と制限
One advantage of 4-bromo-3-(pentyloxy)-N-(3-pyridinylmethyl)benzenesulfonamide is its potent inhibition of carbonic anhydrase activity, which makes it a useful tool for studying the role of this enzyme in various cellular processes. In addition, the synthesis of 4-bromo-3-(pentyloxy)-N-(3-pyridinylmethyl)benzenesulfonamide is relatively straightforward, and the compound can be obtained in high yields and purity.
One limitation of 4-bromo-3-(pentyloxy)-N-(3-pyridinylmethyl)benzenesulfonamide is its potential toxicity, which may limit its use in certain experiments. In addition, the mechanism of action of 4-bromo-3-(pentyloxy)-N-(3-pyridinylmethyl)benzenesulfonamide is not fully understood, which may limit its use in some areas of research.
将来の方向性
There are several future directions for research on 4-bromo-3-(pentyloxy)-N-(3-pyridinylmethyl)benzenesulfonamide, including further studies of its mechanism of action, its potential therapeutic effects in neurological disorders and cancer, and its use as a tool for studying carbonic anhydrase activity. In addition, the development of new analogs of 4-bromo-3-(pentyloxy)-N-(3-pyridinylmethyl)benzenesulfonamide may lead to the discovery of compounds with even greater potency and selectivity for carbonic anhydrase inhibition.
合成法
The synthesis of 4-bromo-3-(pentyloxy)-N-(3-pyridinylmethyl)benzenesulfonamide involves several steps, including the reaction of 4-bromo-3-nitrobenzenesulfonyl chloride with pentyloxyamine, followed by reduction of the resulting nitro compound to the corresponding amine. The amine is then reacted with 3-pyridinecarboxaldehyde to yield 4-bromo-3-(pentyloxy)-N-(3-pyridinylmethyl)benzenesulfonamide. The synthesis of 4-bromo-3-(pentyloxy)-N-(3-pyridinylmethyl)benzenesulfonamide has been described in detail in several research articles, and the compound can be obtained in high yields and purity.
特性
製品名 |
4-bromo-3-(pentyloxy)-N-(3-pyridinylmethyl)benzenesulfonamide |
|---|---|
分子式 |
C17H21BrN2O3S |
分子量 |
413.3 g/mol |
IUPAC名 |
4-bromo-3-pentoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide |
InChI |
InChI=1S/C17H21BrN2O3S/c1-2-3-4-10-23-17-11-15(7-8-16(17)18)24(21,22)20-13-14-6-5-9-19-12-14/h5-9,11-12,20H,2-4,10,13H2,1H3 |
InChIキー |
DLMOHHKUZYFJCV-UHFFFAOYSA-N |
SMILES |
CCCCCOC1=C(C=CC(=C1)S(=O)(=O)NCC2=CN=CC=C2)Br |
正規SMILES |
CCCCCOC1=C(C=CC(=C1)S(=O)(=O)NCC2=CN=CC=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















